2-Methyl-1-butanol
2-Methyl-1-butanol
S-(-)-2-Methyl-1-butanol is a precursor for the synthesis of chiral liquid crystals. It is a potential new-biofuel.
, also known as 2-methylbutanol or sec-butylcarbinol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a malt tasting compound that can be found in a number of food items such as spirulina, chinese mustard, cloud ear fungus, and lovage. This makes a potential biomarker for the consumption of these food products.
2-methylbutan-1-ol is a primary alcohol that is isopentane substituted by a hydroxy group at position 1. It has a role as a Saccharomyces cerevisiae metabolite. It is an alkyl alcohol and a primary alcohol. It derives from a hydride of an isopentane.
, also known as 2-methylbutanol or sec-butylcarbinol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a malt tasting compound that can be found in a number of food items such as spirulina, chinese mustard, cloud ear fungus, and lovage. This makes a potential biomarker for the consumption of these food products.
2-methylbutan-1-ol is a primary alcohol that is isopentane substituted by a hydroxy group at position 1. It has a role as a Saccharomyces cerevisiae metabolite. It is an alkyl alcohol and a primary alcohol. It derives from a hydride of an isopentane.
Brand Name:
Vulcanchem
CAS No.:
137-32-6
VCID:
VC21008517
InChI:
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
SMILES:
CCC(C)CO
Molecular Formula:
C5H12O
CH3CH2CH(CH3)CH2OH
C5H12O
CH3CH2CH(CH3)CH2OH
C5H12O
Molecular Weight:
88.15 g/mol
2-Methyl-1-butanol
CAS No.: 137-32-6
Cat. No.: VC21008517
Molecular Formula: C5H12O
CH3CH2CH(CH3)CH2OH
C5H12O
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S-(-)-2-Methyl-1-butanol is a precursor for the synthesis of chiral liquid crystals. It is a potential new-biofuel. , also known as 2-methylbutanol or sec-butylcarbinol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a malt tasting compound that can be found in a number of food items such as spirulina, chinese mustard, cloud ear fungus, and lovage. This makes a potential biomarker for the consumption of these food products. 2-methylbutan-1-ol is a primary alcohol that is isopentane substituted by a hydroxy group at position 1. It has a role as a Saccharomyces cerevisiae metabolite. It is an alkyl alcohol and a primary alcohol. It derives from a hydride of an isopentane. |
|---|---|
| CAS No. | 137-32-6 |
| Molecular Formula | C5H12O CH3CH2CH(CH3)CH2OH C5H12O |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | 2-methylbutan-1-ol |
| Standard InChI | InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | QPRQEDXDYOZYLA-UHFFFAOYSA-N |
| SMILES | CCC(C)CO |
| Canonical SMILES | CCC(C)CO |
| Boiling Point | 128.0 °C 128 °C @ 760 MM HG 128 °C |
| Colorform | COLORLESS LIQ |
| Flash Point | 122 °F (50 °C) (OPEN CUP) 50 °C o.c. |
| Melting Point | FREEZING POINT: LESS THAN -70 °C |
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